Crystal Structure and Intermolecular Interaction Profile: 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione vs. Thiazolidinone Derivative and Spiro[4.5]decane Analogs
Single-crystal X-ray diffraction establishes that 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione crystallizes in the monoclinic system with unit cell parameters a = 10.9818(11) Å, b = 7.0629(7) Å, c = 12.0194(12) Å, β = 104.189(3)°, V = 903.82(16) ų [1]. Hirshfeld surface analysis quantified the percent contributions of key intermolecular contacts—H···H, S···H/H···S, and N···H/H···N—to crystal packing [1]. By contrast, the thiazolidin-4-one derivative synthesized from this compound crystallizes with markedly different cell dimensions (a = 18.9393 Å, b = 5.2747 Å, c = 10.9518 Å, β = 90.214°, V = 1082.85 ų) [2]. The spiro[4.5]decane thione series (6,6-dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones) lacks equivalent comprehensive Hirshfeld surface and 3D energy framework characterization [3]. This compound is among the few spiro-thione heterocycles with fully elucidated solid-state interaction topology, a critical differentiator for formulation development and polymorph screening where crystal packing governs solubility and stability.
| Evidence Dimension | Crystal unit cell volume and intermolecular interaction quantification |
|---|---|
| Target Compound Data | V = 903.82(16) ų; H···H, S···H/H···S, N···H/H···N contact contributions quantified via 2D fingerprint plots; 3D energy frameworks calculated [1] |
| Comparator Or Baseline | Thiazolidin-4-one derivative: V = 1082.85(15) ų; Spiro[4.5]decane thiones: no equivalent Hirshfeld/energy framework data available [2][3] |
| Quantified Difference | Unit cell volume differs by ~179 ų (~19.8% larger for derivative); target compound is uniquely characterized for solid-state interaction topology among spiro-thione analogs |
| Conditions | Single-crystal X-ray diffraction; monoclinic system; Hirshfeld surface analysis with CrystalExplorer; DFT/B3LYP/6-311++G(d,p) |
Why This Matters
Procurement of this compound with verified crystallographic identity ensures batch-to-batch solid-state consistency critical for reproducible formulation, polymorph control, and structure-activity correlation studies.
- [1] Ghous, F., Rai, S., Kumar, S., Banerjee, M., Bishnoi, A. (2022). Synthesis, crystal structure elucidation and interactions in 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione: Hirshfeld surface analysis, 2D fingerprint plots and 3D energy framework calculations. Chemical Data Collections, 41, 100933. View Source
- [2] Ghous, F., Rai, S., Kumar, S., Banerjee, M., Bishnoi, A. (2023). Synthesis, crystal structure, computational investigation, molecular docking analysis and anti-lung cancer activity of novel (Z)-3-amino-2-(cyclohexylidenehydrazono)thiazolidin-4-one. Journal of Molecular Structure, 1285, 135481. View Source
- [3] Gopalakrishnan, M., Thanusu, J., Kanagarajan, V., Govindaraju, R. (2009). Design, synthesis and in vitro microbiological evaluation of 6,6-dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 406-412. View Source
